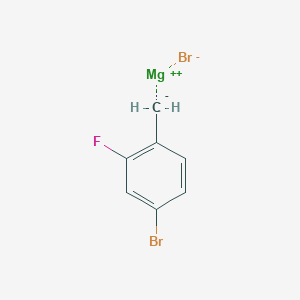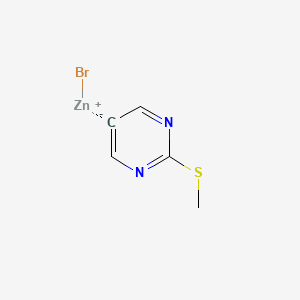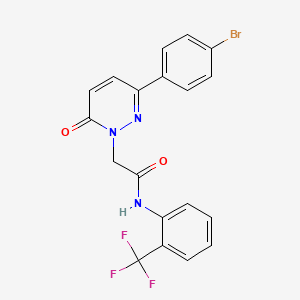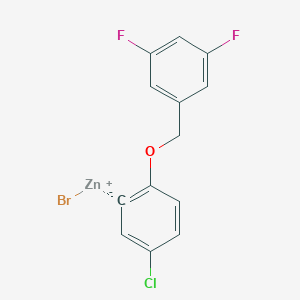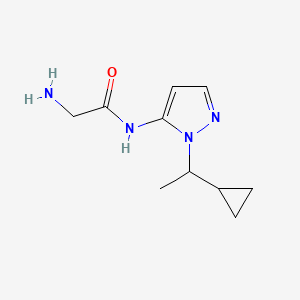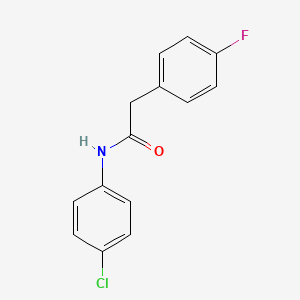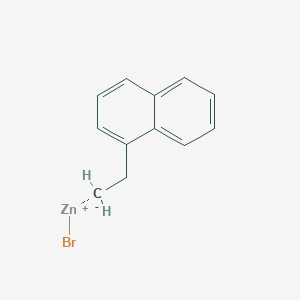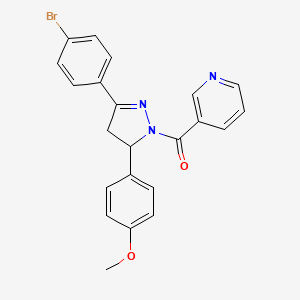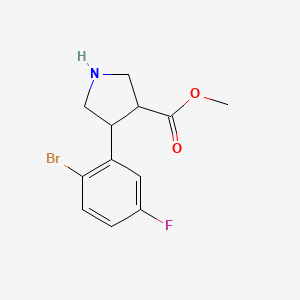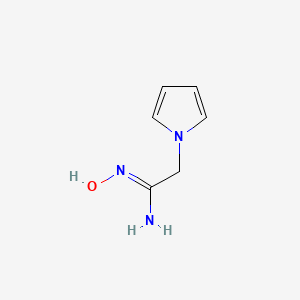
(Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrrole synthesis, such as the use of catalytic systems and mild reaction conditions, can be applied to scale up the production of (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide include iron (III) chloride for catalytic purposes, bismuth nitrate pentahydrate for ultrasonic exposure reactions, and various amines for condensation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 2,5-dimethoxytetrahydrofuran in the presence of iron (III) chloride yields N-substituted pyrroles .
Scientific Research Applications
(Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase, which are important enzymes in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-5-[(Z)-(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-1H,1′H-2,2′-bipyrrole: This compound possesses antibacterial, antifungal, antiprotozoal, antimalarial, immune suppressive, and anticancer properties.
Polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives: These compounds have shown significant antibacterial activity.
Uniqueness
(Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is unique due to its specific structural features and the presence of the hydroxyimino group, which can impart distinct reactivity and biological activity compared to other pyrrole derivatives.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N'-hydroxy-2-pyrrol-1-ylethanimidamide |
InChI |
InChI=1S/C6H9N3O/c7-6(8-10)5-9-3-1-2-4-9/h1-4,10H,5H2,(H2,7,8) |
InChI Key |
XLLDIQAMCVTJLQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN(C=C1)C/C(=N/O)/N |
Canonical SMILES |
C1=CN(C=C1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


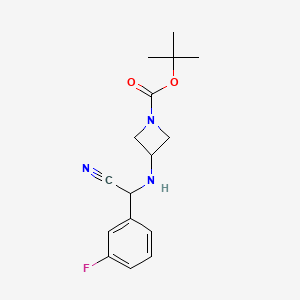
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14878180.png)
